molecular formula C11H16N2O B13262064 4-(Pyridin-4-ylmethyl)piperidin-4-ol

4-(Pyridin-4-ylmethyl)piperidin-4-ol

Cat. No.: B13262064
M. Wt: 192.26 g/mol
InChI Key: RRDHLQYSWIKTPE-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a pyridin-4-ylmethyl group at the 4-position and a hydroxyl group at the same position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

4-(Pyridin-4-ylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

4-(Pyridin-4-ylmethyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as a CCR5 antagonist sets it apart from other piperidine derivatives, making it a valuable compound in the field of medicinal chemistry .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(pyridin-4-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C11H16N2O/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,13-14H,3-4,7-9H2

InChI Key

RRDHLQYSWIKTPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=NC=C2)O

Origin of Product

United States

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